![molecular formula C13H14N2O3S B2794921 [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-82-8](/img/structure/B2794921.png)
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” is a chemical compound with the molecular formula C13H14N2O3S . It has an average mass of 278.327 Da and a monoisotopic mass of 278.072510 Da .
Molecular Structure Analysis
The molecular structure of “[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Attached to this ring is an ethoxyphenylamino group and an acetic acid group .科学的研究の応用
Synthesis and Chemical Reactivity
- The synthesis of thiazole derivatives, including those related to "[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid," often involves the condensation of amino-thiazoles with other chemical groups to produce compounds with potential biological activities. These synthesis methods aim to improve yield and explore the chemical reactivity of thiazole compounds under different conditions (Wang Yu-huan, 2009).
Pharmacological Activities
- Thiazole derivatives exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antioxidant properties. Certain compounds with specific structural modifications have been found to show significant biological activities, demonstrating the potential of thiazole derivatives in drug development (M. Attimarad, M. Khedr, Bandar E. Aldhubiab, 2017).
Molecular Docking Studies
- Molecular docking studies have been utilized to predict the binding modes of thiazole derivatives on target enzymes, such as cyclooxygenase-1 (COX-1) and COX-2. These studies help in understanding the anti-inflammatory activity of these compounds and their potential as therapeutic agents (M. Attimarad, M. Khedr, Bandar E. Aldhubiab, 2017).
将来の方向性
The future directions of research on “[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to understand their synthesis and chemical reactions .
特性
IUPAC Name |
2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-11-5-3-9(4-6-11)14-13-15-10(8-19-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXSAKYPGZIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

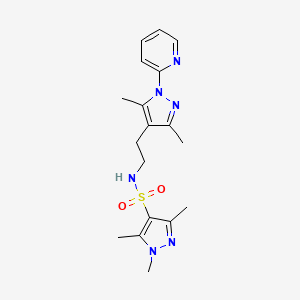

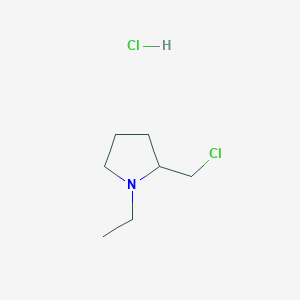

![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)
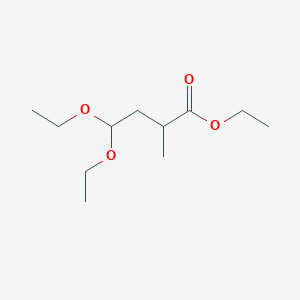

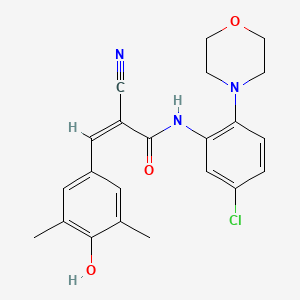
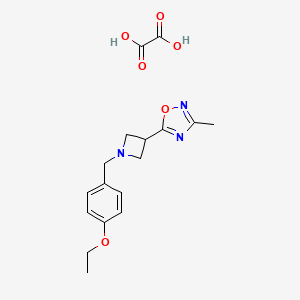
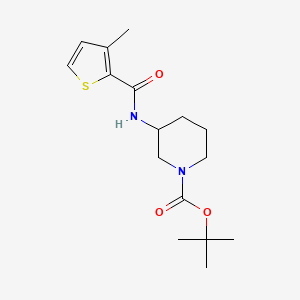
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2794853.png)

![1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2794855.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2794856.png)